3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
CAS No.: 1058436-98-8
Cat. No.: VC11947975
Molecular Formula: C22H22N4O5
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058436-98-8 |
|---|---|
| Molecular Formula | C22H22N4O5 |
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H22N4O5/c1-30-17-6-4-16(5-7-17)18-13-20(27)26(15-23-18)14-21(28)24-8-10-25(11-9-24)22(29)19-3-2-12-31-19/h2-7,12-13,15H,8-11,14H2,1H3 |
| Standard InChI Key | WWAQWQBJQMEUIX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Introduction
The compound 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a complex organic molecule that incorporates several functional groups, including a furan ring, a piperazine ring, and a dihydropyrimidine core. This structure suggests potential biological activity, as similar compounds are often explored for their pharmacological properties.
Synthesis
The synthesis of such compounds typically involves multi-step reactions. A common approach might include:
-
Formation of the Piperazine Intermediate: This could involve reacting a furan-2-carboxylic acid derivative with a piperazine.
-
Attachment to the Dihydropyrimidine Core: This might involve a condensation reaction between the piperazine intermediate and a dihydropyrimidine precursor, followed by the introduction of the 4-methoxyphenyl group.
Research Findings and Data
| Compound Type | Biological Activity | References |
|---|---|---|
| Piperazine Derivatives | Antimicrobial, Antiviral | |
| Dihydropyrimidine Derivatives | Anticancer, Anti-inflammatory | |
| Furan-containing Compounds | Antimicrobial, Antifungal |
Future Directions
Future studies should focus on synthesizing this compound and evaluating its biological activities using standard pharmacological assays. This could involve in vitro tests for antimicrobial or anticancer activity, as well as in vivo studies to assess its safety and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume